1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-5-2-9-10-7(5)3-8-6/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDYVDHEUKAUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 1h Pyrazolo 3,4 C Pyridine 5 Carboxaldehyde and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, provide a complete picture of the proton and carbon environments.
¹H NMR Chemical Shift Analysis for Proton Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the five protons in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the fused heterocyclic system and the electron-withdrawing carboxaldehyde group.
The aldehyde proton (CHO) is anticipated to appear as a singlet at the most downfield position, typically in the range of δ 9.9–10.2 ppm, due to the strong deshielding effect of the carbonyl group. nist.gov The protons on the pyridine (B92270) ring, H4 and H6, would appear as doublets due to mutual ortho-coupling. The H6 proton, being ortho to the aldehyde, is expected to be more deshielded than the H4 proton. The proton on the pyrazole (B372694) ring (H3) would resonate as a singlet. The N-H proton of the pyrazole ring typically appears as a broad singlet at a very downfield chemical shift (often >13 ppm), with its exact position being dependent on solvent and concentration. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 10.1 | s (singlet) | - |
| H6 | 9.3 | d (doublet) | ~5.0 |
| H4 | 8.9 | d (doublet) | ~5.0 |
| H3 | 8.4 | s (singlet) | - |
| N-H | >13.0 | br s (broad singlet) | - |
¹³C NMR Chemical Shift Analysis for Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the aldehyde carbonyl group is the most deshielded, typically appearing around δ 192 ppm. The remaining six carbon atoms of the fused ring system will have distinct chemical shifts based on their position relative to the nitrogen atoms and the aldehyde substituent. Carbons adjacent to nitrogen atoms (C3, C4, C7a) are generally observed at lower field compared to other carbons. The chemical shifts for pyrazolopyridine systems are well-documented and aid in these assignments. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5-CHO | 192.0 |
| C7a | 150.0 |
| C6 | 148.0 |
| C4 | 145.0 |
| C3a | 138.0 |
| C3 | 135.0 |
| C5 | 120.0 |
Two-Dimensional NMR Techniques (e.g., COSY) for Structural Correlation
Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are instrumental in confirming the proton assignments by identifying spin-spin coupling relationships between neighboring protons. In a COSY spectrum, cross-peaks appear between the signals of protons that are coupled to each other. nist.gov
For this compound, a COSY experiment would be expected to show a crucial cross-peak connecting the signals assigned to H4 and H6. This correlation would definitively confirm their ortho relationship on the pyridine ring. No other cross-peaks would be expected for the aromatic protons, as H3 is isolated. This technique validates the assignments made from the one-dimensional ¹H NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent band would be the C=O stretching vibration of the aldehyde group, which is expected to be strong and sharp, appearing around 1700–1715 cm⁻¹. The N-H stretching vibration of the pyrazole ring would be visible as a broad band in the region of 3100–3300 cm⁻¹. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. nist.govlibretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (pyrazole ring) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Weak to Medium |
| C=O stretch (aldehyde) | 1700 - 1715 | Strong, Sharp |
| C=C and C=N ring stretch | 1400 - 1650 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₅N₃O), the calculated molecular weight is 147.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 147. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) or the formyl radical ([M-CHO]⁺). miamioh.edumdpi.com
[M]⁺˙ : The molecular ion at m/z 147 is expected to be prominent due to the stability of the aromatic system.
[M-H]⁺ : Loss of the aldehydic hydrogen radical would yield a strong peak at m/z 146.
[M-CHO]⁺ : Alpha-cleavage resulting in the loss of the formyl radical (·CHO) would produce a significant fragment ion at m/z 118, corresponding to the stable 1H-pyrazolo[3,4-c]pyridine cation.
[M-H-CO]⁺ : The fragment at m/z 146 could further lose a molecule of carbon monoxide (CO) to also give the fragment at m/z 118.
Further Fragmentation : The pyrazolopyridine core (m/z 118) could undergo further fragmentation, typically by losing a molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z 91.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of related pyrazolopyridine structures allows for a detailed prediction of its solid-state characteristics. nih.gov
The fused pyrazolo[3,4-c]pyridine ring system is expected to be essentially planar. The analysis would confirm the expected bond lengths, showing intermediate character for bonds within the aromatic rings. A key feature of the solid-state structure would be the presence of intermolecular hydrogen bonding. The N-H group of the pyrazole ring is a strong hydrogen bond donor. It would likely form hydrogen bonds with an acceptor atom on an adjacent molecule, such as the nitrogen atom of the pyridine ring (N-H···N) or the oxygen atom of the carboxaldehyde group (N-H···O=C), leading to the formation of dimers or extended chains. nih.gov Furthermore, π–π stacking interactions between the planar aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 C Pyridine 5 Carboxaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules like 1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the methodologies are well-established for analogous compounds such as pyrazolo[3,4-b]pyridine derivatives. acs.org
These calculations typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. For the this compound molecule, this would involve determining the preferred orientation of the carboxaldehyde group relative to the fused ring system. DFT calculations also provide a wealth of information about the electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding its reactivity.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard output of DFT calculations. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been employed to understand their binding stability with biological targets. nih.gov
Table 1: Illustrative Data from DFT Calculations on a Related Pyrazole (B372694) Derivative (Note: This data is for a different pyrazole-containing molecule and serves to illustrate the type of information obtained from DFT calculations.)
| Calculated Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
Tautomerism Studies and Energetic Preferences
Pyrazoles and their fused derivatives are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov For the 1H-Pyrazolo[3,4-C]pyridine core, several tautomeric forms are possible, primarily involving the migration of the proton on the pyrazole nitrogen.
Computational studies on the related pyrazolo[3,4-b]pyridine system have shown a clear energetic preference for the 1H-tautomer over the 2H-tautomer. nih.gov These studies, often conducted using methods like AM1 or DFT, calculate the total energy of each tautomer. The form with the lower energy is considered more stable and is expected to be the predominant species at equilibrium. For pyrazolo[3,4-b]pyridines, the 1H-tautomer was found to be more stable by nearly 9 kcal/mol. nih.gov It is highly probable that similar energetic preferences exist for the 1H-Pyrazolo[3,4-C]pyridine scaffold, favoring the 1H-tautomer as named. The stability of different tautomers can be influenced by the solvent, and computational models can account for these effects.
Table 2: Example of Calculated Relative Energies for Pyrazolopyridine Tautomers (Note: The data below is hypothetical and for illustrative purposes, based on findings for related isomers.)
| Tautomer | Relative Energy (kcal/mol) | Expected Population at Equilibrium |
| 1H-Pyrazolo[3,4-c]pyridine | 0.00 | >99% |
| 2H-Pyrazolo[3,4-c]pyridine | +8.5 | <1% |
| Other tautomers | Higher | Negligible |
Theoretical Prediction and Correlation of Spectroscopic Properties (e.g., IR, NMR)
Computational chemistry can accurately predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. DFT calculations are commonly used to compute vibrational frequencies (correlating to IR spectra) and chemical shifts (correlating to NMR spectra).
For the IR spectrum of this compound, theoretical calculations would predict characteristic vibrational modes, including the C=O stretch of the aldehyde, C=N and C=C stretching vibrations within the heterocyclic rings, and N-H stretching of the pyrazole.
Similarly, theoretical NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated. These predictions help in the assignment of signals in experimental NMR spectra, which can be complex for polycyclic aromatic systems. For a related bipyrazolo[3,4-b]pyridine derivative, a solid correlation between experimental and theoretical IR and NMR spectra was demonstrated. researchgate.net
Table 3: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrazolopyridine Analog (Note: This table illustrates the correlation between calculated and observed data for a related class of compounds.)
| Spectroscopic Feature | Experimental Value | Theoretical (Calculated) Value |
| IR: C=O Stretch (cm⁻¹) | 1685 | 1690 |
| ¹H NMR: Aldehyde H (ppm) | 9.95 | 9.89 |
| ¹³C NMR: Aldehyde C (ppm) | 185.2 | 184.5 |
| ¹³C NMR: C3 (pyrazole) (ppm) | 145.8 | 146.1 |
Molecular Modeling Techniques: Docking and Dynamics Simulations
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in studying the potential biological activity of compounds like this compound. These methods are widely applied to pyrazolopyridine derivatives to investigate their interactions with protein targets, such as kinases, which are often implicated in cancer. nih.govnih.govscirp.org
Molecular docking predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. This helps in understanding the binding mode and affinity. For pyrazolopyridine analogs, docking studies have revealed key interactions, such as hydrogen bonds between the pyrazole moiety and amino acid residues in the protein's active site. nih.govnih.gov The carboxaldehyde group on the target molecule could also participate in important hydrogen bonding interactions.
Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions and can help in refining the binding poses predicted by docking. Computational studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors have utilized MD simulations to confirm the stability of the inhibitor-protein complex. nih.gov
Table 4: Typical Interactions Identified in Molecular Docking of Pyrazolopyridine Derivatives (Note: This is a generalized representation of findings from docking studies on related compounds.)
| Type of Interaction | Interacting Group on Ligand | Interacting Residue on Protein |
| Hydrogen Bond | Pyrazole N-H | Glutamic Acid (backbone C=O) |
| Hydrogen Bond | Pyridine (B92270) N | Lysine (side chain N-H) |
| π-π Stacking | Pyridine Ring | Phenylalanine (aromatic ring) |
| Hydrophobic Interaction | Fused Ring System | Leucine, Valine |
Biological Activities and Mechanistic Insights of Pyrazolopyridine Carboxaldehydes
Antimicrobial Efficacy (In Vitro Studies)
A comprehensive review of scientific databases and literature indicates a lack of specific in vitro studies investigating the antimicrobial efficacy of 1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde against the specified microbial strains. While related pyrazolopyridine derivatives have shown antimicrobial properties, no direct data for the target compound could be retrieved.
Antibacterial Activity (e.g., against Escherichia coli, Bacillus subtilis)
No specific studies detailing the in vitro antibacterial activity of this compound against Escherichia coli or Bacillus subtilis were identified in the course of this review.
Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)
There is no available research in the public domain that evaluates the in vitro antifungal activity of this compound against Candida albicans or Aspergillus niger.
Antituberculostatic Activity
A thorough search of the scientific literature did not yield any studies focused on the in vitro antituberculostatic activity of this compound.
In Vitro Mutagenicity and Antigenotoxicity Assessment (e.g., Ames Salmonella/microsome assay)
No data from in vitro mutagenicity or antigenotoxicity assessments, such as the Ames Salmonella/microsome assay, for this compound has been reported in the available scientific literature.
Anticancer and Antiproliferative Potency (Pre-clinical Investigations)
While the anticancer potential of the pyrazolopyridine scaffold is an active area of research, specific pre-clinical investigations into the cytotoxic effects of this compound on human cancer cell lines are not documented in the public scientific domain.
Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF7)
No published in vitro studies were found that specifically report on the cytotoxic effects of this compound on the human breast adenocarcinoma cell line, MCF7.
Inhibition of Key Biological Targets (e.g., Glycogen Synthase Kinase-3, Phosphodiesterase 4, Kinase Insert Domain Receptor, Dual-specificity Tyrosine Phosphorylation Regulated Kinases 1A/1B)
The pyrazolopyridine scaffold is a foundational structure for a variety of kinase inhibitors, demonstrating significant activity against several key biological targets implicated in a range of human diseases.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to conditions like neurological disorders and cancer. researchgate.net Derivatives of 1H-Pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of GSK-3. researchgate.netnih.gov For instance, a series of 6-heteroaryl-pyrazolo[3,4-b]pyridines showed excellent GSK-3 inhibitory activity, with one compound exhibiting an IC50 value of 0.0008 µM. researchgate.net Further optimization of 1H-pyrazolo[3,4-b]pyridine derivatives led to a molecule with an IC50 of 0.8 ± 0.4 nM against human GSK-3α. researchgate.net
Phosphodiesterase 4 (PDE4): Phosphodiesterases are enzymes that degrade cyclic nucleotides, and their inhibition can modulate various signaling pathways. Pyrazolopyridine derivatives have been developed as potent inhibitors of PDE4, an enzyme primarily involved in inflammatory processes. nih.govnih.gov Specifically, 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides were identified as potent and selective PDE4B inhibitors. nih.gov Further investigation into the structure-activity relationship (SAR) at the 5-position led to the discovery of compounds with sub-nanomolar inhibition of TNF-α production, a downstream effect of PDE4 inhibition. nih.gov Another related compound, 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009), was also identified as a potent inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. nih.gov
Kinase Insert Domain Receptor (KDR): While direct inhibition of KDR by this compound is not extensively documented in the provided context, the broader class of pyrazolopyridines has been explored for activity against various kinases, suggesting a potential for interaction with targets like KDR, which is crucial in angiogenesis.
Dual-specificity Tyrosine Phosphorylation Regulated Kinases 1A/1B (DYRK1A/1B): DYRK1A is a kinase linked to neurodegenerative diseases, including Alzheimer's, making it a significant therapeutic target. nih.gov A series of novel 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and identified as potent inhibitors of DYRK1A/1B. researchgate.net One particular derivative, 4-(3-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)benzene-1,2-diol, known as KS40008, showed high enzymatic and cell proliferation-inhibitory effects. researchgate.net Another compound, 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine, exhibited very high inhibitory activity with an IC50 of 3 nM. researchgate.net
Table 1: Inhibition of Key Biological Targets by Pyrazolopyridine Derivatives
| Target Enzyme | Pyrazolopyridine Scaffold | Key Findings |
|---|---|---|
| Glycogen Synthase Kinase-3 (GSK-3) | 6-heteroaryl-pyrazolo[3,4-b]pyridines | Potent inhibition with IC50 values as low as 0.0008 µM. researchgate.net |
| Phosphodiesterase 4 (PDE4) | Pyrazolo[3,4-b]pyridine-5-carboxamides | Sub-nM inhibition of LPS-induced TNF-α production. nih.gov |
| DYRK1A/1B | 1H-pyrazolo[3,4-b]pyridines | High potency inhibitors with IC50 values in the low nanomolar range (e.g., 3 nM). researchgate.net |
Modulation of Protein-Protein Interactions (e.g., PEX14-PEX5 PPI with related isomers)
Inhibiting protein-protein interactions (PPIs) represents a promising therapeutic strategy for diseases where such interactions are critical for pathogenesis. The PEX14-PEX5 interaction is essential for protein import into glycosomes, which are vital organelles for the metabolism of Trypanosoma parasites. nih.govacs.orgacs.org Disrupting this interaction has fatal consequences for the parasite, making it an attractive target for antiparasitic drug development. nih.govuni-hannover.de
Researchers have successfully developed pyrazolo[4,3-c]pyridines as the first small-molecule inhibitors of the PEX14-PEX5 PPI. nih.govacs.org Through structure-guided computational screening and subsequent optimization, potent compounds were identified that disrupt this crucial interaction. nih.govacs.orgacs.org The development process was informed by X-ray crystallography, NMR binding data, and molecular dynamics simulations. nih.govacs.org These optimized pyrazolo[4,3-c]pyridine derivatives demonstrated significant cellular activity against Trypanosoma species, including the human pathogens Trypanosoma brucei gambiense and Trypanosoma cruzi. nih.govacs.org
Neuroprotective and Central Nervous System (CNS) Activities
Anti-Alzheimer's Disease Potential (e.g., Amyloid Plaque Probes in related isomers)
The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). mdpi.com Pyrazolo[3,4-b]pyridines have emerged as a promising scaffold for developing probes to detect these plaques. mdpi.comresearchgate.net Although Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for its potential as an α-secretase inhibitor in AD, there have been limited reports on this scaffold's affinity for amyloid plaques. mdpi.comresearchgate.net
Recent research has focused on synthesizing novel pyrazolo[3,4-b]pyridine derivatives and evaluating their potential as fluorescent probes for Aβ plaques. mdpi.com Specific dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines have demonstrated high and selective binding to amyloid plaques in brain tissue from AD patients when observed with fluorescent confocal microscopy. mdpi.comresearchgate.net These compounds exhibit favorable photophysical properties, including large Stokes shifts, which are advantageous for imaging applications. mdpi.comresearchgate.net These findings highlight the potential of pyrazolo[3,4-b]pyridines in the development of new diagnostic tools for Alzheimer's disease. mdpi.com
Anxiolytic and Antidepressant Properties (in related isomers)
Pyrazolopyridine derivatives have been investigated for their effects on the central nervous system, with several compounds showing potential as anxiolytic and antidepressant agents. consensus.appnih.govnih.gov Tracazolate, a member of the pyrazolopyridine series, has demonstrated anxiolytic properties in animal models with a wider separation between therapeutic and sedative doses compared to benzodiazepines. nih.gov Another derivative, ICI 190,622, emerged from a series of potent anxiolytics and appears to produce minimal sedation. nih.gov These compounds are thought to exert their effects through interaction with the GABA/benzodiazepine (B76468) receptor complex. nih.gov
In the realm of antidepressant activity, derivatives of pyrazolo[4,3-c]pyridine have been synthesized and evaluated. consensus.app One particular compound, designated IVa, was found to possess a combination of antidepressant and anxiolytic properties with low toxicity and an absence of side effects typically associated with standard antidepressants and benzodiazepine anxiolytics. consensus.app
Anti-inflammatory Properties (in related isomers)
The pyrazole (B372694) and pyrazolopyridine scaffolds are recognized for their significant anti-inflammatory potential. fip.orgmdpi.comnih.govijpsjournal.com These heterocyclic compounds can act as important pharmacophores in the design of new anti-inflammatory drugs. fip.orgnih.gov The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. fip.orgdntb.gov.ua
Studies have aimed to synthesize novel pyrazolopyridine compounds and evaluate their anti-inflammatory effects. fip.org For example, pyrazolopyridines derived from monocarbonyl curcumin (B1669340) analogues were synthesized and showed the ability to interact with the COX-2 receptor binding site in docking studies, with one compound demonstrating good anti-inflammatory activity in vivo. fip.org Another study screened a library of pyrazolo[1,5-a]quinazoline compounds, identifying several derivatives that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in inflammation. mdpi.com
Antiviral and Antiparasitic Activities (e.g., Antitrypanosomal in related isomers)
The versatile 1H-pyrazolo[3,4-b]pyridine system is known to exhibit a broad range of biological activities, including antiviral and antiparasitic effects. nih.govscilit.comresearchgate.net
Antiviral Activities: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to inhibit the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov These compounds demonstrated a novel mechanism of action compared to standard anti-HSV-1 agents. nih.gov For instance, the compound AM-57 was found to interfere with the virus's replication during its α- and γ-phases and decrease the content of key viral proteins. nih.gov Other derivatives, ARA-04 and ARA-05, were found to affect the viral adsorption process. nih.gov The pyrazole scaffold, more broadly, has been incorporated into many molecules with antiviral properties. nih.govnih.govmdpi.com
Antiparasitic Activities: Nitrogen-containing aromatic derivatives, including pyrazolo[3,4-b]-pyridines, have shown notable antiparasitic properties. scilit.comresearchgate.net Research has demonstrated the in vitro antitrypanosomal potential of these compounds against Trypanosoma cruzi, the parasite responsible for Chagas disease. scilit.comresearchgate.net In one study, a synthesized pyrazolo[3,4-b]-pyridine showed an IC50 value between 4 - 174 μM for T. cruzi. scilit.com Furthermore, pyrazolopyrimidinone (B8486647) analogs have been identified as potent antitrypanosomal agents with activity against T. b. brucei. acs.org As mentioned in section 5.2.3, pyrazolo[4,3-c]pyridines have been specifically designed to inhibit the PEX14-PEX5 protein-protein interaction, which is critical for Trypanosoma survival, demonstrating significant trypanocidal activity. nih.govacs.org
Table 2: Antiviral and Antiparasitic Activities of Pyrazolopyridine Isomers
| Activity | Organism | Scaffold | Mechanism/Finding |
|---|---|---|---|
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | 1H-pyrazolo[3,4-b]pyridine | Inhibition of viral replication and adsorption. nih.gov |
| Antitrypanosomal | Trypanosoma cruzi | Pyrazolo[3,4-b]-pyridine | In vitro activity with IC50 values between 4 - 174 μM. scilit.com |
| Antitrypanosomal | Trypanosoma brucei | Pyrazolo[4,3-c]pyridine | Inhibition of PEX14-PEX5 protein-protein interaction. nih.govacs.org |
Structure-Activity Relationship (SAR) Studies for Pyrazolopyridine-Carboxaldehyde Scaffolds
The pyrazolopyridine nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antitubercular, and anti-inflammatory properties. ekb.egmdpi.comnih.gov The carboxaldehyde group, particularly on the pyridine (B92270) ring, serves as a versatile synthetic handle for creating diverse libraries of compounds. Structure-activity relationship (SAR) studies on various pyrazolopyridine isomers have provided crucial insights into the structural requirements for potent and selective biological activity. These investigations systematically explore how modifications to the core scaffold and its substituents influence therapeutic efficacy.
Anticancer Activity of Pyrazolo[3,4-b]pyridin-6-one Derivatives
A notable SAR study was conducted on a series of pyrazolo[3,4-b]pyridin-6-one derivatives, which were evaluated for their anticancer activities against a panel of human cancer cell lines. rsc.org The initial hit compound, h2 , showed moderate activity. Subsequent modifications led to the identification of compound I2 with significantly improved potency. rsc.org
The key SAR findings from this series can be summarized as follows:
Substitution at the N1 position of the pyrazole ring: A free N-H at the N1 position was found to be crucial for activity. Methylation or ethylation at this position generally led to a decrease or complete loss of anticancer activity.
Substitution at the C3 position: A phenyl group at the C3 position appeared to be optimal. Replacing it with other groups was generally detrimental to the activity.
Substitution on the C3-phenyl ring: The nature and position of substituents on the C3-phenyl ring had a significant impact. Electron-withdrawing groups, such as trifluoromethyl (CF₃) or halogens (Cl, F), at the para-position enhanced the anticancer activity. For instance, compound I2 , with a 4-CF₃ substitution, exhibited the most potent activity in the series. rsc.org
Substitution at the C4 position: Small alkyl groups like methyl or ethyl at the C4 position were well-tolerated and often contributed to improved potency compared to an unsubstituted position.
Mechanistic studies revealed that potent compounds from this class, like I2 , induce apoptosis and cause G2/M phase cell cycle arrest in cancer cells. rsc.org They were found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. rsc.org
Table 1: SAR of Pyrazolo[3,4-b]pyridin-6-one Derivatives Against HepG2 Cancer Cell Line
| Compound | R¹ | R² | R³ (on C3-Phenyl) | IC₅₀ (µM) rsc.org |
|---|---|---|---|---|
| h2 | H | CH₃ | H | 7.05 |
| I2 | H | CH₃ | 4-CF₃ | 3.71 |
| I1 | H | CH₃ | 4-Cl | 4.34 |
| I10 | H | C₂H₅ | 4-CF₃ | 4.11 |
| I14 | CH₃ | CH₃ | 4-CF₃ | >40 |
Trypanocidal Activity of Pyrazolo[4,3-c]pyridine Derivatives
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), a crucial process for glycosomal protein import in Trypanosoma parasites. acs.org An in-depth SAR study provided a clear understanding of the pharmacophore. acs.org
Key SAR observations for this class of compounds include:
Pyrazolo[4,3-c]pyridine Scaffold: The core heterocyclic system was found to form favorable π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) in the PEX14 binding site, anchoring the inhibitor. acs.org
Substituents at N1 and N2: The study focused on derivatives with an N1-phenyl group and an N2-indole moiety, which were identified from an initial hit.
Substitution on the N1-phenyl ring: A methoxy (B1213986) group at the meta-position of the N1-phenyl ring was shown to enhance binding affinity.
Merging Potent Ligands: A hybrid molecule, 29 , was designed by merging the structural features of two potent parent compounds (13 and 20 ). This hybrid compound demonstrated superior activity in inhibiting the TbPEX14–PEX5 PPI, validating the SAR predictions. acs.org
Table 2: SAR of Pyrazolo[4,3-c]pyridine Derivatives as PEX14–PEX5 PPI Inhibitors
| Compound | Key Structural Features | Activity (IC₅₀, µM) acs.org |
|---|---|---|
| 13 | N1-(3-methoxyphenyl), N2-(naphthalene) | 16 |
| 20 | N1-(phenyl), N2-(5-methoxyindole) | 18 |
| 29 | N1-(3-methoxyphenyl), N2-(5-methoxyindole) | 6 |
AMPK Activation by Pyrazolo[3,4-b]pyridine Derivatives
Another series of pyrazolo[3,4-b]pyridine derivatives was investigated for their ability to activate adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. researchgate.net
The SAR for AMPK activation highlighted the following:
Importance of Pyrazole N-H: Similar to the anticancer derivatives, an unsubstituted N-H group on the pyrazole ring was found to be essential for potent AMPK activation. researchgate.net
Diphenyl Group Substitution: Para-substitution on the diphenyl group attached to the scaffold was crucial for activity.
Potent Activator: Compound 17f emerged as a potent activator, showing activity comparable to the well-known AMPK activator A-769662. Molecular modeling suggested that 17f forms important hydrogen bond interactions with key residues (Lys29, Asp88, and Arg83) in the AMPK binding site. researchgate.net Another compound, 9d , also showed potent activity and was found to induce G2/M cell cycle arrest in lung adenocarcinoma cells. researchgate.net
These studies collectively underscore the versatility of the pyrazolopyridine scaffold. The presence of a carboxaldehyde or a synthetically related functional group allows for systematic structural modifications. The SAR data reveals that subtle changes in substitution patterns on the pyrazolopyridine core can lead to significant differences in biological activity and mechanism of action, enabling the fine-tuning of these molecules for specific therapeutic targets.
Applications in Materials Science and Other Chemical Fields
Photophysical Properties and Luminescence
While specific photophysical data for 1H-Pyrazolo[3,4-c]pyridine-5-carboxaldehyde is not extensively documented, the broader class of pyrazolopyridines and related fused systems exhibits significant luminescent properties. semanticscholar.org Derivatives of isomeric systems, such as 1H-pyrazolo[3,4-b]quinolines and 1H-pyrazolo[3,4-b]quinoxalines, have been subjects of photophysical investigation. nih.gov Many 1H-pyrazolo[3,4-b]quinoline derivatives are noted for their intense fluorescence in both solution and the solid state. This luminescence is a key feature that has driven research into their potential applications. ics-ir.org
Studies on various pyrazole (B372694) derivatives have shown that their photophysical properties can be tuned by altering substituents on the heterocyclic core. semanticscholar.org For instance, the introduction of a phenyl group at the third position of a pyrazoloquinoxaline ring was found to enhance fluorescence by increasing the contribution of π-π* transitions. nih.gov The emission characteristics of these compounds can also be sensitive to solvent polarity. semanticscholar.org Given these trends, it is plausible that this compound could serve as a core for developing novel fluorophores, with its photophysical properties being tunable through chemical modification of the aldehyde group or the pyrazole nitrogen.
The table below summarizes the photophysical characteristics of some related pyrazolo-fused heterocyclic systems, illustrating the potential of this class of compounds.
| Compound Class | Observed Properties | Potential Influencing Factors |
| Pyrazolo[3,4-b]quinolines | Intense fluorescence in solution and solid state. ics-ir.org | Substituents on the core structure. ics-ir.org |
| Pyrazolo[3,4-b]quinoxalines | Blue-green light emission; fluorescence quantum yields vary with substitution. nih.gov | Position and nature of substituents (e.g., phenyl groups). nih.gov |
| Pyrazolopyrrolopyridine-diones | Significant fluorescence intensity; quantum yields comparable to standard luminol (B1675438) in some cases. rsc.org | Substituent effects and planarity of the molecular skeleton. rsc.org |
Potential in Organic Electronic Materials (e.g., Semiconductors, Organic Light-Emitting Diodes in related isomers)
The strong fluorescence exhibited by isomers and analogues of this compound makes them promising candidates for use in organic electronic materials. Specifically, compounds from the pyrazoloquinoline and pyrazoloquinoxaline families have been explored for their utility in organic light-emitting diodes (OLEDs). ics-ir.orgnih.gov
For example, certain derivatives of 1H-pyrazolo[3,4-b]quinoxaline featuring N,N-dialkylamino groups have been successfully employed as sharp green-emitting dopants in highly efficient electroluminescent devices. worktribe.com These materials exhibit fluorescence quantum yields approaching unity in solution and, when used as dopants in OLEDs, have led to devices with high efficiency and narrow emission bandwidths peaking around 530-545 nm. worktribe.com The research into 1H-pyrazolo[3,4-b]quinolines has also included their testing as emission materials for OLED applications. nih.gov
The potential of the pyrazolopyridine scaffold in this area stems from its rigid, planar structure which often facilitates strong π-π stacking and efficient charge transport, properties that are desirable for organic semiconductors. The aldehyde functionality of this compound offers a synthetic entry point to create a diverse range of derivatives with tailored electronic properties for applications as emitters, hosts, or charge-transport materials in organic electronic devices.
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The this compound molecule is a valuable intermediate for the synthesis of more complex heterocyclic systems. The aldehyde group is a key functional moiety that can participate in a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.
Research on related structures, such as 5-amino-1H-pyrazole-4-carbaldehydes, demonstrates the utility of the pyrazole-aldehyde framework as a precursor. These compounds readily react with molecules containing active methylene (B1212753) groups (e.g., β-ketoesters, malonates) to construct the fused pyridine (B92270) ring of pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, the reaction of 4-aryl-5-aminopyrazoles with various aromatic and heterocyclic aldehydes is a known method for synthesizing pyrazolo[3,4-c]isoquinoline derivatives through a process akin to the Pictet-Spengler condensation. rsc.orgrsc.org This highlights the pivotal role of the aldehyde in forming new carbon-carbon and carbon-nitrogen bonds to build fused polycyclic systems.
The pyrazolo[3,4-c]pyridine core itself is an attractive scaffold in medicinal chemistry, and methods to functionalize it are of high importance. rsc.orgresearchgate.net The aldehyde group on this compound serves as a critical handle for introducing structural diversity, enabling the synthesis of extensive libraries of compounds for biological screening. rsc.org
Coordination Chemistry: Ligand Design and Metal Complex Formation
Nitrogen-containing heterocyclic compounds, particularly those with multiple nitrogen atoms like pyrazolopyridines, are highly effective ligands in coordination chemistry. researchgate.net The pyrazolylpyridine framework is an analogue of the well-studied 2,2'-bipyridine (B1663995) ligands and is prized for its ease of synthesis and modification. researchgate.net The presence of both a pyridine and a pyrazole ring offers multiple coordination sites, allowing these molecules to act as versatile ligands for a variety of metal ions.
In its deprotonated form, the pyrazole NH group can act as a bridging counter-ion, facilitating the formation of polynuclear metal complexes. researchgate.net The resulting metal complexes often exhibit interesting photophysical properties, including strong luminescence, which can be tuned by modifying the ligand structure. researchgate.netresearchgate.net For example, copper(I) complexes incorporating 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands have been shown to be bright yellow-green emitters, with their efficiency being highly dependent on the nature of the ancillary phosphine ligand. researchgate.net
The structure of the pyrazolylpyridine ligand directly influences the photophysical and chemical properties of the resulting metal complex. researchgate.net While direct studies using this compound as a ligand are limited, its scaffold is an ideal platform for designing new ligands. The aldehyde group could be further modified to introduce additional coordinating atoms, creating multidentate ligands capable of forming stable and highly luminescent metal complexes for applications in sensing, catalysis, or as emitters in light-emitting devices.
Future Research Directions for 1h Pyrazolo 3,4 C Pyridine 5 Carboxaldehyde
Development of Novel and Efficient Synthetic Routes Tailored for the Specific Isomer
While general synthetic strategies for the pyrazolopyridine core exist, the development of methodologies specifically tailored for the efficient and regioselective synthesis of the 1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde isomer is a critical first step. Current multistep syntheses can be inefficient and may produce a mixture of isomers, necessitating tedious purification steps. Future research should focus on developing novel synthetic routes that offer high yields, scalability, and precise control over the isomerism.
One promising avenue is the exploration of transition-metal-catalyzed C-H activation and annulation reactions. These modern synthetic techniques could potentially enable the direct construction of the pyrazolo[3,4-c]pyridine scaffold with the carboxaldehyde group or a precursor installed at the 5-position in a single step. Another area for investigation is the use of flow chemistry, which could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. The development of one-pot multicomponent reactions, where three or more starting materials react to form the desired product in a single operation, would also be highly valuable for improving synthetic efficiency. rsc.orgnih.gov
| Synthetic Approach | Potential Advantages |
| Transition-Metal Catalysis | High regioselectivity, atom economy |
| Flow Chemistry | Improved control, scalability, safety |
| Multicomponent Reactions | High efficiency, reduced waste |
Comprehensive Investigation of Chemical Reactivity and Derivatization Potential of the Carboxaldehyde Moiety
The carboxaldehyde group at the 5-position is a key feature of this molecule, offering a versatile handle for a wide range of chemical transformations. A comprehensive investigation into the reactivity of this moiety is crucial for creating a library of derivatives for biological screening and material science applications.
Future research should systematically explore the derivatization of the aldehyde through various classical and contemporary organic reactions. This includes, but is not limited to, reductive amination to generate a diverse set of secondary and tertiary amines, Wittig reactions to introduce carbon-carbon double bonds, and condensation reactions with various nucleophiles to form imines, oximes, and hydrazones. The resulting derivatives could possess significantly different electronic, steric, and pharmacokinetic properties, which would be invaluable for structure-activity relationship studies. Furthermore, the oxidation of the carboxaldehyde to the corresponding carboxylic acid would provide another key intermediate for the synthesis of amides and esters.
| Reaction Type | Potential Derivatives |
| Reductive Amination | Amines |
| Wittig Reaction | Alkenes |
| Condensation Reactions | Imines, Oximes, Hydrazones |
| Oxidation | Carboxylic Acids, Amides, Esters |
In-depth Mechanistic Studies of Biological Activities at a Molecular and Cellular Level
Derivatives of the broader pyrazolopyridine class have shown a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. mdpi.comnih.gov However, the specific biological targets and mechanisms of action for the 1H-Pyrazolo[3,4-C]pyridine scaffold are not well understood.
Future research should focus on in-depth mechanistic studies to identify the molecular and cellular targets of this compound and its derivatives. This will involve a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify protein binding partners. Subsequent cellular studies should investigate the effects of these compounds on key signaling pathways, cell cycle progression, and apoptosis. Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Exploration of Diverse Material Science Applications and Advanced Functional Properties
The conjugated heterocyclic system of this compound suggests its potential for applications in material science. The planar structure and the presence of both electron-donating and electron-withdrawing groups can give rise to interesting photophysical and electronic properties.
Future research should explore the synthesis of novel organic materials based on this scaffold. For instance, the aldehyde functionality can be used to synthesize conjugated polymers or dendrimers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability of the pyrazolopyridine core to coordinate with metal ions also opens up the possibility of creating novel metal-organic frameworks (MOFs) with unique catalytic or gas storage properties. The investigation of the photophysical properties, such as fluorescence and phosphorescence, of this compound and its derivatives could also lead to the development of new fluorescent probes for biological imaging.
Advanced Computational Modeling for Precise Structure-Property-Activity Relationships
Computational modeling has become an indispensable tool in modern drug discovery and materials science. nih.gov The application of advanced computational techniques can provide valuable insights into the structure-property-activity relationships (SPAR) of this compound and its derivatives, thereby guiding synthetic efforts and biological testing.
Future research should employ a range of computational methods, including quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations. QM calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of novel derivatives. Molecular docking studies can help to identify potential biological targets and predict the binding modes of these compounds in the active sites of proteins. nih.gov MD simulations can then be used to assess the stability of these protein-ligand complexes and to probe the dynamic nature of their interactions. By integrating computational modeling with experimental work, a deeper understanding of the SPAR can be achieved, leading to the more efficient design of molecules with desired properties.
Q & A
Q. What are the common synthetic routes for 1H-pyrazolo[3,4-c]pyridine-5-carboxaldehyde, and how can purity be optimized?
The compound is typically synthesized via condensation reactions using pyrazole-4-carbaldehydes as key intermediates. For example, hydrazine hydrate reacts with 5-azido-pyrazole derivatives under reflux in ethanol with acetic acid to form fused pyrazolopyridine systems . Optimization of purity involves chromatographic techniques (e.g., flash chromatography) and recrystallization. Purity validation requires HPLC or LC-MS, with target thresholds ≥95% for biological assays .
Q. Which spectroscopic methods are most effective for characterizing 1H-pyrazolo[3,4-c]pyridine derivatives?
Multinuclear NMR (1H, 13C, 15N) is critical for structural elucidation. 1H NMR at variable temperatures (e.g., 25–100°C) can detect tautomeric equilibria, while 13C and 15N shifts confirm aromaticity and heterocyclic connectivity . IR spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹), and high-resolution mass spectrometry (HRMS) confirms molecular formulas .
Q. How can researchers mitigate instability during storage of aldehyde-containing pyrazolopyridines?
Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) reduce humidity-induced degradation. Stability studies using accelerated thermal aging (40°C/75% RH for 6 months) and periodic HPLC analysis are recommended .
Advanced Research Questions
Q. How does N1-H/N2-H tautomerism affect the biological activity of this compound derivatives?
Tautomerism influences binding affinity in kinase inhibitors. NMR studies show N1-H tautomers dominate (>90% population) in DMSO-d₆, stabilizing interactions with ATP-binding pockets in FGFR and CDK kinases. Quantum-chemical calculations (DFT/B3LYP) correlate tautomer stability with experimental 15N chemical shifts, guiding structure-based drug design .
Q. What strategies improve synthetic yields of 5-carboxaldehyde derivatives in multicomponent reactions (MCRs)?
Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 hr conventional heating) and improves yields (67–75%) by enhancing regioselectivity. Solvent optimization (e.g., MeOH/H₂O mixtures) and catalytic trifluoroacetic acid (TFA) minimize side reactions in MCRs forming fused imidazo-pyridines .
Q. How do structural modifications at the 3- and 5-positions impact selectivity in kinase inhibition?
Introducing electron-withdrawing groups (e.g., –NO₂, –CN) at position 3 enhances FGFR1 inhibition (IC₅₀ < 10 nM) by forming hydrogen bonds with Lys514. Conversely, 5-carboxaldehyde derivatives show dual FGFR/VEGFR activity, requiring molecular dynamics simulations to predict selectivity .
Q. What analytical approaches resolve contradictions in biological activity data across pyrazolopyridine analogs?
Use orthogonal assays (e.g., enzymatic vs. cell-based) to differentiate direct target inhibition from off-target effects. For example, discrepancies in IC₅₀ values for CDK inhibitors may arise from differential cell permeability, addressed via logP/logD measurements and PAMPA assays .
Methodological Guidelines
- Tautomer Analysis : Combine VT-NMR with DFT calculations (B3LYP/6-311+G(d,p)) to quantify tautomeric ratios .
- Synthetic Optimization : Employ design of experiments (DoE) to screen solvent/base combinations and reaction temperatures .
- Biological Evaluation : Validate kinase inhibition via radiometric assays (33P-ATP) and counter-screen against a panel of 50+ kinases to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
